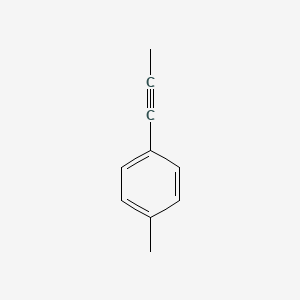

Benzene, 1-methyl-4-(1-propynyl)-

描述

Contextual Significance in Aromatic Hydrocarbon Research

The significance of Benzene (B151609), 1-methyl-4-(1-propynyl)- in aromatic hydrocarbon research lies in its nature as a substituted alkyne-aromatic compound. Such molecules are pivotal in the construction of larger, functional organic systems. The presence of the terminal alkyne group provides a reactive site for a variety of chemical transformations, most notably carbon-carbon bond-forming reactions.

A key reaction involving compounds like Benzene, 1-methyl-4-(1-propynyl)- is the Sonogashira cross-coupling reaction. wikipedia.org This palladium-catalyzed reaction couples terminal alkynes with aryl or vinyl halides, providing a powerful method for the synthesis of substituted alkynes. wikipedia.org The reaction is widely used in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.org The mild reaction conditions, often at room temperature and in aqueous media, make it a versatile tool in organic synthesis. wikipedia.org The reactivity of the aryl halide partner in Sonogashira coupling typically follows the trend of I > Br > Cl, which can be exploited for selective reactions in molecules containing multiple different halogen substituents. wikipedia.org

Furthermore, the rigid, linear nature of the propynyl (B12738560) group, when incorporated into larger molecules, can influence their conformational properties and electronic behavior. This makes it a valuable component in the design of materials with specific optical or electronic properties, such as conjugated polymers or liquid crystals.

Structural Characteristics and Regioisomeric Considerations

Benzene, 1-methyl-4-(1-propynyl)- has a well-defined structure with a molecular weight of approximately 130.19 g/mol . The "1,4-" designation, or para-substitution, indicates that the methyl and 1-propynyl groups are positioned opposite each other on the benzene ring. This specific arrangement influences the molecule's symmetry and physical properties.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H10 | |

| Molecular Weight | 130.1864 g/mol | |

| Boiling Point | 200.6°C at 760 mmHg | |

| Density | 0.93 g/cm³ | |

| Flash Point | 71.3°C | |

| Refractive Index | 1.537 | |

| CAS Number | 2749-93-1 |

Regioisomerism is an important consideration for this compound. Besides the para-isomer (1,4-), there are two other possible regioisomers:

Benzene, 1-methyl-2-(1-propynyl)- (ortho-isomer): The methyl and propynyl groups are on adjacent carbons of the benzene ring.

Benzene, 1-methyl-3-(1-propynyl)- (meta-isomer): The methyl and propynyl groups are separated by one carbon on the benzene ring.

Current Research Landscape and Future Directions in Organic Chemistry

Current research involving structures similar to Benzene, 1-methyl-4-(1-propynyl)- often focuses on their utility in synthetic methodologies and materials science. The development of more efficient and environmentally friendly catalytic systems for reactions like the Sonogashira coupling remains an active area of investigation. nih.gov This includes the exploration of copper-free conditions and the use of novel palladium catalysts to improve reaction yields and substrate scope. nih.govpku.edu.cn

The synthesis of α,β-acetylenic ketones through carbonylative Sonogashira coupling is another area of interest, as these compounds are valuable intermediates in the pharmaceutical industry. researchgate.net Research is ongoing to develop greener approaches for this transformation. researchgate.net

Future directions will likely involve the incorporation of the 1-methyl-4-(1-propynyl)benzene moiety into more complex functional molecules. Its rigid structure and reactive handle make it an attractive building block for:

Polycyclic Aromatic Hydrocarbons (PAHs): The aromatization of straight-chain alkanes and polycondensation of aromatic rings can occur at relatively low temperatures, suggesting pathways for the formation of complex aromatic systems.

Heterocyclic Chemistry: The alkyne functionality can participate in various cyclization reactions to form a wide range of heterocyclic compounds, which are prevalent in medicinal chemistry. mdpi.com

Materials Science: The development of novel conjugated polymers and other organic materials with tailored electronic and photophysical properties for applications in electronics and photonics.

The continued exploration of the reactivity and applications of Benzene, 1-methyl-4-(1-propynyl)- and its derivatives will undoubtedly contribute to advancements in various fields of organic chemistry.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

2749-93-1 |

|---|---|

分子式 |

C10H10 |

分子量 |

130.19 g/mol |

IUPAC 名称 |

1-methyl-4-prop-1-ynylbenzene |

InChI |

InChI=1S/C10H10/c1-3-4-10-7-5-9(2)6-8-10/h5-8H,1-2H3 |

InChI 键 |

NAYOGGQFBZAZIV-UHFFFAOYSA-N |

SMILES |

CC#CC1=CC=C(C=C1)C |

规范 SMILES |

CC#CC1=CC=C(C=C1)C |

其他CAS编号 |

2749-93-1 |

产品来源 |

United States |

Synthetic Methodologies for Benzene, 1 Methyl 4 1 Propynyl

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target molecule by forming the key carbon-carbon bonds on a pre-existing aromatic ring. These approaches can be broadly categorized into alkylation strategies and terminal alkyne functionalizations.

Alkylation Strategies for Aryl-Propynyl Systems

Alkylation strategies involve the introduction of the propynyl (B12738560) group or a precursor onto a toluene (B28343) derivative.

The direct catalytic alkylation of toluene with propynyl halides presents a seemingly straightforward approach to forming the carbon-carbon bond between the aromatic ring and the propynyl group. However, traditional Friedel-Crafts alkylation conditions often lead to a mixture of ortho, meta, and para isomers, with the para-isomer being one of several products. lumenlearning.com Furthermore, the high reactivity of propargyl halides can lead to side reactions, including self-polymerization and rearrangement.

To achieve selectivity, specialized catalytic systems are required. While research on the direct alkylation of toluene with propynyl halides to selectively form the para-isomer is not extensively documented, related studies on the alkylation of toluene with other alkenes, such as propene, using basic catalysts have been explored. doi.org These studies suggest that catalyst design is crucial in controlling the regioselectivity of the alkylation reaction. For instance, modified ZSM-5 molecular sieves have been used to enhance para-selectivity in toluene alkylation by reducing the number of strong acid sites on the catalyst surface, which tend to favor the formation of meta-isomers. google.com

| Catalyst System | Reactants | Key Features | Potential Outcome for Propynyl Systems |

| Basic Catalysts (e.g., Na2) | Toluene, Propene | Substitution at the methyl group | May not be suitable for direct aryl-propynyl bond formation |

| Modified ZSM-5 | Toluene, Methanol (B129727) | Shape-selectivity, favors para-isomer | Could potentially be adapted for propynylation with a suitable propynylating agent |

Given the challenges of direct, single-step alkylation, multi-step synthetic sequences are often employed to achieve the desired substitution pattern with high purity. lumenlearning.comlibretexts.orgyoutube.comlibretexts.orgstackexchange.com A common strategy involves an initial Friedel-Crafts acylation of toluene, which is highly para-directing, followed by further transformations.

A plausible multi-step synthesis of Benzene (B151609), 1-methyl-4-(1-propynyl)- could proceed as follows:

Friedel-Crafts Acylation: Toluene is reacted with an acyl halide, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction is highly selective for the para position due to the directing effect of the methyl group, yielding 4-methylacetophenone.

Introduction of the Alkyne: The resulting ketone can then be converted to the target alkyne through various methods. One common approach is the reaction with a phosphorus ylide (Wittig reaction) to form an alkene, followed by bromination and subsequent double dehydrobromination to generate the alkyne. A more direct route from the ketone involves reaction with a reagent like the Bestmann-Ohira reagent or through a Corey-Fuchs reaction.

Another multi-step approach could involve the initial halogenation of toluene to form 4-bromotoluene (B49008) or 4-iodotoluene (B166478), followed by a cross-coupling reaction as detailed in the next section. This method often provides excellent regioselectivity. lumenlearning.com

Terminal Alkyne Functionalization on Aromatic Substrates

This class of reactions involves the coupling of a terminal alkyne with a halogenated aromatic compound.

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp-hybridized carbons of a terminal alkyne and sp²-hybridized carbons of aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org

For the synthesis of Benzene, 1-methyl-4-(1-propynyl)-, the Sonogashira coupling would involve the reaction of a 4-halotoluene (e.g., 4-iodotoluene or 4-bromotoluene) with propyne (B1212725). organic-chemistry.org The reaction is generally carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.org A modified Sonogashira coupling procedure for the use of gaseous propyne has been developed, offering a safer and more practical approach for scale-up. organic-chemistry.org This method utilizes a palladium-copper catalytic system in tetrahydrofuran (B95107) with triethylamine (B128534) as the base at low temperatures. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Typical Yield |

| 4-Iodotoluene | Propyne | Pd(PPh₃)₄ / CuI | Triethylamine | THF | 85-94% organic-chemistry.org |

| 4-Bromotoluene | Propyne | Pd(PPh₃)₄ / CuI | Triethylamine | THF | Moderate to high |

The Sonogashira coupling can also be part of a domino reaction sequence, where the initial coupling product undergoes further in-situ transformations. nih.gov

A less common but mechanistically interesting approach to forming functionalized aromatics involves the generation of dehydrobenzene (benzyne) diradicals. bohrium.comnih.govacs.orgescholarship.org These highly reactive intermediates can undergo nucleophilic addition to form substituted aromatic products. bohrium.comnih.govacs.orgescholarship.org

The synthesis of Benzene, 1-methyl-4-(1-propynyl)- via this method would theoretically involve the generation of 4-methylbenzyne, followed by the nucleophilic addition of a propynyl anion. The 4-methylbenzyne could be generated from a suitable precursor, such as 4-methyl-2-aminobenzoic acid (via diazotization) or a 1-halo-4-methyl-2-lithiated benzene.

While this method offers a unique pathway for aromatic functionalization, it is often less regioselective than cross-coupling reactions and can lead to a mixture of products. The generation and trapping of benzynes require carefully controlled reaction conditions. Research has shown that nucleophilic addition of enolates to 1,4-dehydrobenzene diradicals derived from enediynes can produce C-C bonded aromatic alkylation products. bohrium.comnih.govacs.orgescholarship.org This suggests the potential for using carbon-based nucleophiles like the propynyl anion.

Indirect Formation Pathways

Indirect methods for the synthesis of Benzene, 1-methyl-4-(1-propynyl)- are crucial when direct alkynylation of the aromatic ring is not feasible or efficient. These pathways often involve the formation of a constitutional isomer which then rearranges to the desired product, or the reaction of radical species with a suitable three-carbon unit.

Radical-Mediated Reaction Systems

Radical reactions offer a powerful tool for the formation of carbon-carbon bonds. In the context of synthesizing Benzene, 1-methyl-4-(1-propynyl)-, the reaction of a p-tolyl radical with a propyne (methylacetylene) molecule represents a key hypothetical pathway.

The reaction between a p-tolyl radical (CH₃C₆H₄•) and methylacetylene (propyne, CH₃C≡CH) is a plausible method for the formation of Benzene, 1-methyl-4-(1-propynyl)-. While direct experimental data for this specific reaction is not extensively documented in publicly available literature, the mechanism can be inferred from studies of similar radical additions to unsaturated hydrocarbons. uhmreactiondynamics.orgnih.gov The p-tolyl radical, a reactive intermediate, can be generated from various precursors.

The reaction is proposed to proceed via the addition of the p-tolyl radical to the triple bond of methylacetylene. This addition can theoretically occur at either of the two sp-hybridized carbon atoms. The subsequent stabilization of the resulting vinyl radical intermediate would lead to the final product. The general steps of this proposed radical reaction are:

Initiation: Generation of the p-tolyl radical.

Propagation: Addition of the p-tolyl radical to the methylacetylene triple bond to form a vinyl radical intermediate. This is followed by a hydrogen abstraction step to yield Benzene, 1-methyl-4-(1-propynyl)- and regenerate a radical species to continue the chain reaction.

Termination: Combination of two radical species.

Studies on the reaction of the 4-methylphenyl radical (p-tolyl) with other unsaturated systems like 1,2-butadiene (B1212224) (1-methylallene) have shown that the reaction proceeds through the formation of a van der Waals complex followed by the addition of the radical to the unsaturated moiety. nih.gov A similar mechanism is anticipated for the reaction with methylacetylene. The regioselectivity of the radical addition would be a critical factor in determining the product distribution.

| Reactants | Conditions | Major Product(s) | Reference |

| 4-Methylphenyl radical (p-tolyl) + 1,2-Butadiene (1-methylallene) | Crossed molecular beams, Collision energy ~54 kJ mol⁻¹ | 2-para-tolyl-1,3-butadiene | nih.gov |

This table presents data from a related reaction to illustrate the general conditions and outcomes of p-tolyl radical additions.

Isomerization and Rearrangement Processes Leading to Propynylbenzenes

Isomerization and rearrangement reactions provide another strategic approach to synthesize propynylbenzenes. These processes involve the intramolecular shift of atoms or groups, converting one isomer into another.

The isomerization of allylbenzenes to more stable propenylbenzenes is a well-established transformation, often catalyzed by bases. researchgate.net While the direct isomerization of an allylbenzene (B44316) or a related isomer to a propynylbenzene is less common, it is a theoretically conceivable pathway. Such a process would likely require specific catalysts or reaction conditions to facilitate the significant structural reorganization from an alkene or a different alkyne isomer to the 1-propynyl-substituted benzene.

A more plausible rearrangement pathway could involve a tolyl-substituted allene (B1206475). Allenes are isomers of alkynes, featuring a central carbon atom connected to two other carbon atoms by double bonds (C=C=C). The rearrangement of an allene of the type 4-methylphenyl-allene could potentially lead to Benzene, 1-methyl-4-(1-propynyl)-. The driving force for such a rearrangement would be the formation of the more thermodynamically stable conjugated system of the aryl-alkyne. Studies on the rearrangement of alkylallenes to 1,3-dienes indicate the mobility of the double bonds within these systems, suggesting that a rearrangement to an alkyne could be feasible under certain conditions. mdpi.comresearchgate.net

| Starting Material Type | Reaction Type | Potential Product | Key Considerations |

| Allylbenzenes | Base-catalyzed isomerization | Propenylbenzenes | High temperatures and strong bases are often required. researchgate.net |

| Aryl-substituted Allenes | Thermal or Catalytic Rearrangement | Aryl-alkynes | The stability of the conjugated product would be a driving force. mdpi.comresearchgate.net |

This table outlines general isomerization and rearrangement processes that could be conceptually applied to the synthesis of propynylbenzenes.

Chemical Reactivity and Mechanistic Investigations of Benzene, 1 Methyl 4 1 Propynyl

Reactivity Profile of the Aromatic Ring System

The reactivity of the benzene (B151609) ring in 4-tolyl-1-propyne is significantly influenced by its two substituents: the electron-donating methyl group and the electron-withdrawing propynyl (B12738560) group. Their combined electronic effects dictate the ring's susceptibility to attack by electrophiles and nucleophiles.

Electrophilic Aromatic Substitution Potentials

In electrophilic aromatic substitution (EAS) reactions, an electrophile replaces a hydrogen atom on the aromatic ring. savemyexams.combyjus.com The rate and regioselectivity of this substitution are governed by the nature of the substituents already present on the ring. msu.edu

The methyl group (-CH₃) is a well-established activating group and an ortho, para-director. libretexts.org It donates electron density to the benzene ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. This electron donation preferentially stabilizes the carbocation intermediates formed during attack at the ortho and para positions. libretexts.org

Conversely, the 1-propynyl group (-C≡C-CH₃) is generally considered a deactivating group for electrophilic aromatic substitution. The sp-hybridized carbons of the alkyne are more electronegative than sp²-hybridized carbons of the benzene ring, leading to an electron-withdrawing inductive effect. This effect reduces the electron density of the aromatic ring, making it less reactive towards electrophiles compared to benzene.

| Substituent | Effect on Reactivity | Directing Effect |

| Methyl (-CH₃) | Activating | ortho, para |

| Propynyl (-C≡C-CH₃) | Deactivating | meta (predicted) |

This table summarizes the general directing effects of the substituents on the aromatic ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For 4-tolyl-1-propyne, these reactions would be expected to yield predominantly 2-substituted products. For example, nitration with a mixture of nitric and sulfuric acids would likely produce 1-methyl-2-nitro-4-(1-propynyl)benzene.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAᵣ) involves the displacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com This type of reaction is generally favored by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (such as a halide). youtube.comlibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.com

The aromatic ring of 4-tolyl-1-propyne lacks both a good leaving group and strong electron-withdrawing substituents like nitro groups. The methyl group is electron-donating, which further disfavors nucleophilic attack by increasing the electron density of the ring. While the propynyl group is electron-withdrawing, its effect is not as pronounced as that of a nitro group. nih.gov

However, research has shown that acetylenic groups can act as activating groups for SNAᵣ reactions, particularly when a good leaving group like fluorine is present. nih.gov In a hypothetical scenario where a fluorine atom is introduced at a position ortho or para to the propynyl group, nucleophilic aromatic substitution could potentially occur. For instance, in a molecule like 1-fluoro-4-methyl-2-(1-propynyl)benzene, the propynyl group could help stabilize the negative charge of the Meisenheimer complex, facilitating substitution by a nucleophile.

Intrinsic Reactivity of the Propynyl Moiety

The carbon-carbon triple bond of the propynyl group is a region of high electron density, making it susceptible to a variety of addition and cycloaddition reactions.

Addition Reactions Across the Alkyne Triple Bond

Alkynes readily undergo addition reactions where the triple bond is converted to a double or single bond. Common examples include hydrogenation, halogenation, hydrohalogenation, and hydration.

Hydrogenation: The triple bond can be fully reduced to a single bond (propyl group) using hydrogen gas with a metal catalyst like palladium or platinum. Partial reduction to a cis-alkene can be achieved using a poisoned catalyst such as Lindlar's catalyst, while a dissolving metal reduction (e.g., sodium in liquid ammonia) typically yields a trans-alkene.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the propynyl group follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. youtube.comyoutube.comyoutube.com In the case of 4-tolyl-1-propyne, the initial addition of HX would yield a vinylic halide. A second addition of HX would lead to a geminal dihalide. The regioselectivity is driven by the formation of the more stable carbocation intermediate. youtube.com

Hydration: The acid-catalyzed hydration of the propynyl group, typically using mercuric sulfate (B86663) as a catalyst, would initially form an enol intermediate. This enol would then rapidly tautomerize to the more stable keto form, yielding a ketone. For 4-tolyl-1-propyne, this would result in the formation of 1-(p-tolyl)propan-2-one.

| Reaction | Reagents | Expected Major Product |

| Full Hydrogenation | H₂, Pd/C | 1-methyl-4-propylbenzene |

| Partial Hydrogenation (cis) | H₂, Lindlar's catalyst | (Z)-1-methyl-4-(1-propenyl)benzene |

| Partial Hydrogenation (trans) | Na, NH₃ (l) | (E)-1-methyl-4-(1-propenyl)benzene |

| Hydrobromination (1 eq.) | HBr | 1-bromo-1-(p-tolyl)propene |

| Hydrobromination (2 eq.) | 2 HBr | 1,1-dibromo-1-(p-tolyl)propane |

| Hydration | H₂SO₄, HgSO₄, H₂O | 1-(p-tolyl)propan-2-one |

This interactive table summarizes the expected outcomes of various addition reactions on the propynyl group of 4-tolyl-1-propyne.

Cycloaddition Chemistry Involving the Propynyl Group

The propynyl group of 4-tolyl-1-propyne can participate as a dipolarophile or a dienophile in cycloaddition reactions, leading to the formation of various cyclic and heterocyclic compounds. wikipedia.org

[3+2] Cycloadditions (Huisgen Cycloaddition): 1,3-dipolar cycloadditions are powerful methods for the synthesis of five-membered heterocycles. wikipedia.org For instance, the reaction of 4-tolyl-1-propyne with an azide (B81097) (a 1,3-dipole) would yield a triazole. Similarly, reaction with a nitrile oxide would produce an isoxazole. These reactions are often highly regioselective.

[4+2] Cycloadditions (Diels-Alder Reaction): In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (in this case, the alkyne) to form a six-membered ring. libretexts.org The reactivity of the alkyne as a dienophile is enhanced by the presence of electron-withdrawing groups. While the tolyl group is electron-donating, the propynyl group itself can act as a dienophile. For example, cobalt-catalyzed [4+2] cycloadditions between 1,3-dienes and alkynes have been reported to be highly efficient. nih.govresearchgate.net The reaction of 4-tolyl-1-propyne with a diene like 1,3-butadiene (B125203) would be expected to yield a substituted cyclohexadiene.

A study on the cycloaddition of 4-ethynyltoluene (B1208493), a close analog, with AlN₂C₂ has been reported to synthesize bis(bicyclic) products, highlighting the utility of tolyl-alkynes in constructing complex polycyclic systems.

Derivatization Strategies and Functional Group Transformations

The presence of three distinct reactive sites—the aromatic ring, the methyl group, and the propynyl group—allows for a wide range of derivatization strategies to synthesize novel compounds.

Reactions involving the terminal alkyne: The terminal alkyne of a related compound, 4-ethynyltoluene, can be deprotonated with a strong base to form a nucleophilic acetylide. This acetylide can then be reacted with various electrophiles, such as alkyl halides or carbonyl compounds, to form new carbon-carbon bonds. This approach allows for the extension of the alkyne chain.

Transformations of the methyl group: The methyl group can undergo free-radical halogenation at the benzylic position under UV light. The resulting benzylic halide is a versatile intermediate that can be converted to other functional groups via nucleophilic substitution or elimination reactions. For example, it can be hydrolyzed to an alcohol, reacted with cyanide to form a nitrile, or converted to an ether.

Modifications of the aromatic ring: As discussed in section 3.1.1, the aromatic ring can be functionalized via electrophilic aromatic substitution to introduce groups like nitro, halogen, or sulfonic acid. These groups can then be further transformed. For example, a nitro group can be reduced to an amine, which can then be diazotized and converted to a wide array of other functional groups.

The synthesis of various heterocyclic compounds often relies on the strategic functionalization and subsequent cyclization of precursors. nih.govyoutube.com 4-Tolyl-1-propyne, with its multiple reactive sites, serves as a valuable starting material for the construction of complex molecular architectures.

Selective Modification of the Propynyl Group

The 1-propynyl group, an internal alkyne, is a site of rich chemical reactivity, allowing for a variety of selective modifications. These transformations can be broadly categorized into reductions, additions, and coupling reactions.

Reduction: The triple bond of the propynyl group can be fully or partially reduced. Catalytic hydrogenation with catalysts like platinum or palladium on carbon leads to the complete reduction of the alkyne to the corresponding propyl-substituted benzene derivative. acs.org However, by employing a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), the reaction can be selectively stopped at the alkene stage, yielding the cis-alkene as the major product. acs.org Conversely, reduction using sodium metal in liquid ammonia (B1221849) affords the trans-alkene. acs.org

Interactive Table: Selective Reduction of the Propynyl Group

| Reagent/Catalyst | Product | Stereochemistry |

| H₂, Pt/C | Benzene, 1-methyl-4-propyl- | Not applicable |

| H₂, Lindlar's Catalyst | cis-Benzene, 1-methyl-4-(1-propenyl)- | cis |

| Na, NH₃ (l) | trans-Benzene, 1-methyl-4-(1-propenyl)- | trans |

Hydration: The addition of water across the triple bond, a reaction known as hydration, can be catalyzed by mercury(II) salts in aqueous acid. nih.gov This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne. For an internal alkyne like the 1-propynyl group, this would lead to the formation of a ketone after the initial enol intermediate undergoes tautomerization. nih.govmdpi.com

Sonogashira Coupling: While the Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, it is not directly applicable to internal alkynes like the 1-propynyl group in the title compound. nih.govyoutube.comacs.org However, the principles of this palladium-catalyzed cross-coupling reaction are fundamental in the synthesis of related and more complex aryl-alkyne structures.

Substituent Effects on Aromatic Ring Reactivity

The reactivity of the benzene ring towards electrophilic aromatic substitution (EAS) is significantly influenced by the electronic properties of its substituents. scielo.brchemeurope.com In Benzene, 1-methyl-4-(1-propynyl)-, we have a weakly activating methyl group and a propynyl group whose effect is more complex.

The methyl group is an electron-donating group through an inductive effect and hyperconjugation, thus activating the ring and directing incoming electrophiles to the ortho and para positions relative to itself. scielo.br

The Hammett substituent constant (σ) provides a quantitative measure of the electronic effect of a substituent. For the ethynyl (B1212043) group, the σp value is approximately 0.233, indicating it is an electron-withdrawing group. rsc.org

Interactive Table: Hammett Substituent Constants (σp) for Relevant Groups

| Substituent | σp Value | Electronic Effect |

| -CH₃ | -0.17 | Electron-donating |

| -H | 0.00 | Reference |

| -C≡CH | 0.23 | Electron-withdrawing |

| -Cl | 0.23 | Electron-withdrawing |

| -NO₂ | 0.78 | Strongly electron-withdrawing |

Data sourced from various studies on Hammett constants. chemeurope.comwikipedia.orgutexas.edu

Given that both the methyl and propynyl groups are ortho, para-directing (though the methyl group is activating and the propynyl group is deactivating), the regioselectivity of electrophilic aromatic substitution on Benzene, 1-methyl-4-(1-propynyl)- would be complex. The positions ortho to the activating methyl group would be the most likely sites of attack.

Advanced Mechanistic Studies

Elucidation of Reaction Intermediates and Transition States

In electrophilic additions to arylalkynes, the reaction is believed to proceed through a vinyl cation intermediate. nist.gov The stability of this intermediate is crucial in determining the reaction's regioselectivity. For arylalkynes, the positive charge on the vinyl cation can be stabilized by the adjacent aromatic ring through resonance. Computational studies on related systems, such as the reaction of 4-methyl aniline (B41778) with hydroxyl radicals, have utilized methods like M06-2X and CCSD(T) to map out potential energy surfaces and identify transition states. mdpi.comresearchgate.net Similar computational approaches could be applied to model the transition states in reactions of Benzene, 1-methyl-4-(1-propynyl)-, for instance, in electrophilic addition to the propynyl group or electrophilic substitution on the aromatic ring. youtube.comyoutube.com

Spectroscopic techniques are invaluable for detecting and characterizing reaction intermediates. For example, in situ NMR spectroscopy has been used to monitor the progress of reactions involving 4-ethynyltoluene, providing information on the stability and transformation of reactants and intermediates. rsc.org

Kinetic and Thermodynamic Analysis of Reaction Pathways

The kinetics and thermodynamics of reactions involving Benzene, 1-methyl-4-(1-propynyl)- can be inferred from data on similar compounds.

Kinetics: The Hammett equation, log(k/k₀) = σρ, provides a framework for understanding how substituents affect reaction rates. chemeurope.comwikipedia.orgutexas.edu The reaction constant, ρ (rho), indicates the sensitivity of a reaction to substituent effects. A negative ρ value signifies that electron-donating groups accelerate the reaction, which is typical for electrophilic aromatic substitution where a positive charge develops in the transition state. msudenver.edu Conversely, a positive ρ value indicates that electron-withdrawing groups speed up the reaction. Kinetic studies on the hydration of phenylacetylene (B144264) derivatives have been conducted to determine reaction rates and the influence of catalysts. wikipedia.org

Thermodynamics: The thermodynamic feasibility of reactions is determined by the change in Gibbs free energy (ΔG). For instance, the hydrogenation of alkynes is an exothermic process, making it thermodynamically favorable. mdpi.com The enthalpy of formation (ΔfH°) and Gibbs free energy of formation (ΔfG°) for related compounds like 4-ethynyltoluene have been determined, providing a basis for estimating the thermodynamics of reactions involving Benzene, 1-methyl-4-(1-propynyl)-. chemeo.com

Interactive Table: Thermodynamic Data for a Related Compound (4-Ethynyltoluene)

| Property | Value | Unit |

| Enthalpy of formation (gas, ΔfH°gas) | Value not available | kJ/mol |

| Gibbs free energy of formation (ΔfG°) | Value not available | kJ/mol |

| Proton affinity (PAff) | Value not available | kJ/mol |

| Gas basicity (BasG) | Value not available | kJ/mol |

Specific experimental values for 4-ethynyltoluene are available through specialized databases but were not found in the immediate search results. chemeo.com

By combining kinetic and thermodynamic data from analogous systems, a comprehensive picture of the reaction pathways available to Benzene, 1-methyl-4-(1-propynyl)- can be constructed, allowing for the prediction of reaction outcomes and the optimization of reaction conditions.

Advanced Spectroscopic Characterization of Benzene, 1 Methyl 4 1 Propynyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 1-methyl-4-(prop-1-yn-1-yl)benzene, a combination of one-dimensional and multi-dimensional NMR techniques provides a comprehensive understanding of its atomic arrangement.

¹H NMR Analysis for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy provides information about the different chemical environments of hydrogen atoms in a molecule. In the case of 1-methyl-4-(prop-1-yn-1-yl)benzene, the spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons attached to the benzene (B151609) ring, and the methyl protons of the propynyl (B12738560) group.

The aromatic protons, being in a para-substituted pattern, would typically appear as a set of two doublets in the downfield region of the spectrum (around δ 7.0-7.5 ppm). This pattern arises from the coupling between adjacent protons on the benzene ring. The protons ortho to the methyl group would have a slightly different chemical shift from the protons ortho to the propynyl group due to the different electronic effects of these substituents.

The protons of the methyl group attached to the benzene ring would appear as a singlet in the upfield region (around δ 2.3 ppm), as they have no adjacent non-equivalent protons to couple with. The three protons of the methyl group on the propynyl chain would also appear as a singlet, likely further upfield (around δ 2.0 ppm), characteristic of protons on a carbon adjacent to a triple bond.

Table 1: Predicted ¹H NMR Data for Benzene, 1-methyl-4-(1-propynyl)-

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to -CH₃) | ~7.1 | Doublet |

| Aromatic (ortho to -C≡C-CH₃) | ~7.3 | Doublet |

| Ring -CH₃ | ~2.3 | Singlet |

| Propynyl -CH₃ | ~2.0 | Singlet |

¹³C NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Due to the symmetry of the para-substituted benzene ring, the ¹³C NMR spectrum of 1-methyl-4-(prop-1-yn-1-yl)benzene is expected to show a reduced number of signals relative to the total number of carbon atoms.

The spectrum would display signals for the four distinct types of carbon atoms in the benzene ring. The two quaternary carbons (C1 and C4) would have different chemical shifts, with the carbon attached to the propynyl group being further downfield. The four aromatic CH carbons would give two signals, corresponding to the carbons ortho and meta to the methyl group. The carbon atoms of the alkyne would appear in the characteristic region for sp-hybridized carbons (around δ 80-90 ppm). The methyl carbon attached to the ring and the methyl carbon of the propynyl group would appear at the most upfield positions.

Table 2: Predicted ¹³C NMR Data for Benzene, 1-methyl-4-(1-propynyl)-

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (C-CH₃) | ~138 |

| C2, C6 (Aromatic CH) | ~129 |

| C3, C5 (Aromatic CH) | ~131 |

| C4 (C-C≡C-CH₃) | ~120 |

| C≡C-CH₃ | ~85 |

| C≡C -CH₃ | ~80 |

| Ring -CH₃ | ~21 |

| Propynyl -CH₃ | ~4 |

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For 1-methyl-4-(prop-1-yn-1-yl)benzene, the primary correlations observed would be between the adjacent aromatic protons, confirming their ortho relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting the aromatic proton signals to their corresponding aromatic carbon signals, the ring methyl proton signal to the ring methyl carbon signal, and the propynyl methyl proton signal to the propynyl methyl carbon signal. This is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.

The ring methyl protons and the C1 and C2/C6 carbons of the benzene ring.

The propynyl methyl protons and the two sp-hybridized carbons of the alkyne.

The aromatic protons and the quaternary carbons of the ring, as well as other nearby aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The mass spectrum of 1-methyl-4-(prop-1-yn-1-yl)benzene would show a molecular ion peak ([M]⁺˙) corresponding to its molecular weight. The fragmentation pattern provides clues about the structure of the molecule.

The mass spectrum of Benzene, 1-methyl-4-(1-propynyl)- shows a prominent molecular ion peak at m/z 130. The base peak is observed at m/z 115, which corresponds to the loss of a methyl group ([M-15]⁺). Another significant fragment is seen at m/z 89.

Table 3: Major Peaks in the EI-MS of Benzene, 1-methyl-4-(1-propynyl)-

| m/z | Relative Intensity (%) | Probable Fragment |

| 130 | 65 | [C₁₀H₁₀]⁺˙ (Molecular Ion) |

| 115 | 100 | [C₉H₇]⁺ (Loss of CH₃) |

| 89 | 20 | [C₇H₅]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of a molecule with a high degree of accuracy. This enables the calculation of the elemental formula of the compound. The monoisotopic mass of Benzene, 1-methyl-4-(1-propynyl)-, with the chemical formula C₁₀H₁₀, is calculated to be 130.07825 g/mol . epa.gov An experimental HRMS measurement would be expected to yield a value very close to this theoretical mass, confirming the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

While a standard electron ionization (EI) mass spectrum provides the molecular ion peak and a pattern of fragment ions, tandem mass spectrometry (MS/MS) offers a more in-depth understanding of the fragmentation pathways. In an MS/MS experiment, a specific ion, typically the molecular ion (M+•), is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are then analyzed. This process helps to establish direct parent-daughter ionic relationships, providing clear evidence for the fragmentation cascade.

For Benzene, 1-methyl-4-(1-propynyl)- (molecular weight: 130.19 g/mol ), the molecular ion at m/z 130 would be the primary precursor ion for MS/MS analysis. The fragmentation of aromatic compounds is often characterized by stable fragment ions due to the delocalized π-electron system. nih.gov The fragmentation of this particular molecule is expected to proceed through several key pathways:

Loss of a Methyl Radical: A common fragmentation for toluene (B28343) derivatives is the loss of a methyl radical (•CH₃) to form a stable tropylium (B1234903) or a substituted tropylium cation. In this case, the loss of the methyl group from the tolyl moiety would result in a fragment ion at m/z 115. This is often a very prominent peak in the mass spectra of such compounds.

Propargylic Cleavage: The bond between the aromatic ring and the propynyl group can undergo cleavage. This could lead to the formation of a tolyl cation (m/z 91) and a propynyl radical, or a propynyl cation (m/z 39) and a tolyl radical. The tolyl cation is a very common and stable fragment in the mass spectra of toluene derivatives.

Rearrangement and Loss of Acetylene (B1199291): Aromatic alkynes can undergo rearrangements. One possibility is the rearrangement of the molecular ion followed by the elimination of a neutral acetylene molecule (C₂H₂), which would result in a fragment ion at m/z 104.

A hypothetical MS/MS fragmentation analysis of the m/z 130 precursor ion would likely confirm these pathways by showing direct transitions to daughter ions at m/z 115, 91, and potentially 104 and 39. The relative intensities of these daughter ions would provide further insight into the stability of the respective fragment ions and the energetics of the fragmentation processes.

| Precursor Ion (m/z) | Proposed Daughter Ion (m/z) | Neutral Loss | Proposed Structure of Daughter Ion |

| 130 | 115 | •CH₃ | Substituted Tropylium Cation |

| 130 | 91 | •C₃H₃ | Tolyl Cation |

| 130 | 104 | C₂H₂ | Rearranged C₈H₈⁺• Ion |

| 130 | 39 | •C₇H₇ | Propynyl Cation |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Characteristic Functional Group Absorptions

Infrared (IR) spectroscopy is particularly useful for identifying the presence of specific functional groups within a molecule. For Benzene, 1-methyl-4-(1-propynyl)- , the IR spectrum would exhibit characteristic absorption bands corresponding to its aromatic and alkyne moieties.

Aromatic rings typically show several characteristic absorptions. researchgate.net These include:

C-H stretching vibrations for the hydrogens on the aromatic ring, which appear at wavenumbers just above 3000 cm⁻¹, typically in the range of 3030-3100 cm⁻¹.

C=C stretching vibrations within the aromatic ring, which give rise to a series of sharp peaks in the 1450-1600 cm⁻¹ region. The exact positions and intensities of these bands can be indicative of the substitution pattern.

C-H out-of-plane bending vibrations , which are strong absorptions in the 690-900 cm⁻¹ range and are highly diagnostic of the substitution pattern on the benzene ring. For a 1,4-disubstituted (para) benzene ring, a strong band is expected in the region of 810-840 cm⁻¹.

The alkyne functional group also has distinct IR absorptions:

C≡C stretching vibration: A terminal alkyne would show a sharp, weak to medium band around 2100-2140 cm⁻¹. However, for an internal alkyne like Benzene, 1-methyl-4-(1-propynyl)- , this stretching vibration is often very weak or absent due to the symmetry of the bond, resulting in a small change in the dipole moment during the vibration. thermofisher.com

≡C-H stretching vibration: This would be a strong, sharp peak around 3300 cm⁻¹ for a terminal alkyne, but it will be absent in this internally substituted alkyne.

The methyl group attached to the benzene ring will show characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic Ring | C-H Stretch | 3030-3100 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Aromatic Ring (1,4-disubstituted) | C-H Out-of-Plane Bend | 810-840 |

| Alkyne | C≡C Stretch (internal) | ~2190-2260 (weak or absent) |

| Methyl Group | C-H Stretch | 2850-2960 |

| Methyl Group | C-H Bend | ~1450, ~1375 |

Raman Spectroscopy for Molecular Vibrations and Symmetry

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. researchgate.net This makes Raman spectroscopy particularly sensitive to non-polar bonds and symmetric vibrations.

For Benzene, 1-methyl-4-(1-propynyl)- , the Raman spectrum would be expected to show:

A strong C≡C stretching vibration for the internal alkyne bond in the region of 2190-2260 cm⁻¹. This is a key advantage of Raman spectroscopy for this molecule, as this bond is often weak or invisible in the IR spectrum.

The aromatic ring vibrations will also be present, often showing strong signals for the ring breathing modes. The symmetric "ring breathing" vibration of the benzene ring, typically around 1000 cm⁻¹, is usually a strong and sharp peak in the Raman spectrum.

The C-H stretching vibrations of the aromatic ring and the methyl group will also be observed.

A comparative analysis of the IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule, aiding in a definitive structural confirmation.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Alkyne | C≡C Stretch (internal) | 2190-2260 | Strong |

| Aromatic Ring | Ring Breathing | ~1000 | Strong |

| Aromatic Ring | C=C Stretch | 1580-1610 | Medium-Strong |

| Aromatic Ring | C-H Stretch | 3030-3100 | Medium |

| Methyl Group | C-H Stretch | 2850-2960 | Medium |

Chromatographic Techniques in Conjunction with Spectroscopy

Chromatographic techniques are essential for separating components of a mixture prior to their spectroscopic analysis, ensuring that the obtained spectra are from a pure compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and thermally stable compounds like Benzene, 1-methyl-4-(1-propynyl)- . In GC-MS, the gas chromatograph separates the components of a sample mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and detected.

The analysis of Benzene, 1-methyl-4-(1-propynyl)- by GC-MS would involve injecting a solution of the compound into the GC. A non-polar or semi-polar capillary column would be suitable for this analysis. The retention time of the compound would be a characteristic property under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). Upon elution from the GC column, the molecule would enter the MS, and an electron ionization (EI) mass spectrum would be generated. The NIST Mass Spectrometry Data Center provides a reference mass spectrum for this compound, which would be used for library matching and confirmation of its identity. youtube.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Methodologies

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is another powerful separation and detection technique that is particularly useful for less volatile or thermally labile compounds. While Benzene, 1-methyl-4-(1-propynyl)- is amenable to GC-MS, HPLC-MS can also be employed, especially in complex matrices.

For the HPLC-MS analysis of this compound, a reversed-phase HPLC method would likely be used. researchgate.net This would involve a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The compound would be separated based on its hydrophobicity.

Following separation by HPLC, the eluent is introduced into the mass spectrometer. Since electrospray ionization (ESI) is a common ionization technique in HPLC-MS, and aromatic hydrocarbons are not easily ionized by ESI, a dopant or an alternative ionization source like Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) might be necessary for sensitive detection. nih.gov HPLC-MS can be particularly advantageous for the analysis of substituted alkynes in complex biological or environmental samples where derivatization might be employed to enhance ionization efficiency. nih.gov

Computational and Theoretical Chemistry Studies of Benzene, 1 Methyl 4 1 Propynyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics.

The electronic structure dictates the chemical and physical properties of a molecule. A key experimentally determinable parameter related to the electronic structure is the ionization energy. For Benzene (B151609), 1-methyl-4-(1-propynyl)-, the vertical ionization energy has been reported. nist.gov This value corresponds to the energy required to remove an electron from the molecule without changing its geometry.

Detailed molecular orbital (MO) analysis, including the visualization and energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provides crucial information about the molecule's reactivity. The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO suggests its capacity to accept electrons. At present, detailed public-domain literature on the comprehensive molecular orbital analysis specifically for Benzene, 1-methyl-4-(1-propynyl)- is not available.

| Parameter | Value (eV) | Method |

|---|---|---|

| Vertical Ionization Energy | 8.13 ± 0.02 | Photoelectron Spectroscopy |

Computational methods can be employed to calculate the energies of different isomers and conformational states of Benzene, 1-methyl-4-(1-propynyl)-. This allows for the determination of their relative stabilities. Such studies are crucial for understanding which forms of the molecule are most likely to exist under various conditions. However, specific computational studies detailing the energetics and relative stabilities of isomers and conformers of Benzene, 1-methyl-4-(1-propynyl)- are not readily found in the surveyed scientific literature.

The characterization of transition states is essential for understanding the kinetics and mechanisms of chemical reactions involving Benzene, 1-methyl-4-(1-propynyl)-. wikipedia.org By calculating the structure and energy of transition states, the activation energy (barrier height) for a given reaction pathway can be determined. This information is vital for predicting reaction rates and understanding reaction mechanisms. As of now, specific published research detailing the transition state characterization for reaction pathways of Benzene, 1-methyl-4-(1-propynyl)- is not available.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into dynamic processes.

MD simulations can be used to explore the conformational landscape of Benzene, 1-methyl-4-(1-propynyl)-, revealing its flexibility and the energy barriers associated with the interconversion between different conformational states. This is particularly relevant for understanding how the molecule behaves in different environments. There are currently no specific molecular dynamics studies in the public domain focused on the conformational flexibility and interconversion barriers of Benzene, 1-methyl-4-(1-propynyl)-.

The behavior of Benzene, 1-methyl-4-(1-propynyl)- in a condensed phase is significantly influenced by its interactions with neighboring molecules and the surrounding solvent. MD simulations can model these intermolecular interactions and elucidate the effects of different solvents on the molecule's structure, dynamics, and reactivity. Detailed computational investigations on the intermolecular interactions and solvent effects specifically for Benzene, 1-methyl-4-(1-propynyl)- have not been identified in the available literature.

Theoretical Reaction Dynamics

Theoretical reaction dynamics provide a molecular-level understanding of how chemical reactions occur, including the energetic pathways and the rates of transformation. For Benzene, 1-methyl-4-(1-propynyl)-, computational studies have shed light on its reactivity in specific transformations.

Construction and Exploration of Potential Energy Surfaces

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the pathways connecting them.

For Benzene, 1-methyl-4-(1-propynyl)-, Density Functional Theory (DFT) calculations have been employed to explore the PES of its reactions. For instance, in the gold(I)-catalyzed hydrohydrazination reaction, DFT studies favored the coordination of 4-ethynyltoluene (B1208493) to the catalyst as the initial step. nih.govacs.org The calculations mapped out a pathway involving a crucial intermolecular hydrazide-assisted proton transfer. nih.govacs.org The Gibbs free energy of the transition states and intermediates along this reaction coordinate was calculated, providing a detailed picture of the energetic landscape of the reaction. researchgate.net

In another study concerning the reaction with nitrosoarenes to form N-hydroxyindoles, computational methods were used to determine that the rate-limiting step for the formation of the 2-substituted indole (B1671886) is significantly higher in energy (by 11.6 kcal/mol) than the pathway leading to the observed 3-substituted indole, thus explaining the regioselectivity of the reaction. nih.gov

Prediction of Reaction Rate Constants and Product Branching Ratios

Building upon the understanding of the potential energy surface, theoretical chemistry can predict the rates at which reactions occur and the distribution of products.

Kinetic studies, in combination with computational analysis, have been performed for reactions involving Benzene, 1-methyl-4-(1-propynyl)-. For the cycloaddition reaction with p-substituted nitrosoarenes, reaction rates were determined experimentally. nih.gov A Hammett plot, which correlates reaction rates with substituent electronic effects, yielded a ρ value of -0.88 for the reaction of 4-nitro-nitrosobenzene with various p-substituted arylalkynes, including 4-ethynyltoluene. nih.gov This negative ρ value indicates that electron-donating groups on the arylalkyne accelerate the reaction, consistent with the development of positive charge on the alkyne unit in the transition state. nih.gov

In the context of catalysis, the reaction rate constant (k) for the conversion of 4-ethynyltoluene has been calculated by fitting experimental data to a kinetic model. semanticscholar.org Furthermore, Bayesian optimization has been utilized to simultaneously optimize reaction conditions and routes for the iodination of terminal alkynes, including 4-ethynyltoluene, demonstrating a data-driven approach to enhancing reaction outcomes. rsc.org

| Reaction Type | Methodology | Key Finding | Reference |

|---|---|---|---|

| Cycloaddition with 4-nitro-nitrosobenzene | Experimental rate determination and Hammett analysis | The reaction is accelerated by electron-donating groups on the alkyne (ρ = -0.88). | nih.gov |

| Catalytic conversion with HCl | Linear fitting of ln(1-c) vs. time data | The reaction rate constant (k) can be calculated from experimental conversion data. | semanticscholar.org |

| Iodination | Bayesian optimization | Achieved over 80% conversion by optimizing reaction conditions. | rsc.org |

Spectroscopic Property Predictions

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. While experimental NMR data exists for products derived from Benzene, 1-methyl-4-(1-propynyl)-, dedicated computational studies predicting its NMR parameters are not widely available in the reviewed literature. rsc.orgmdpi.com

However, the general methodology for such predictions is well-established. DFT calculations, often using functionals like B3LYP, are a common approach for computing the NMR chemical shifts of organic molecules. mcmaster.ca More advanced techniques, including machine learning models trained on large datasets of experimental and calculated shifts, have also been developed to improve the accuracy of predictions. mcmaster.ca For complex systems, geometries are first optimized, and then NMR properties are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. mcmaster.ca

Simulation of Vibrational (IR, Raman) Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Theoretical simulations of these spectra are invaluable for interpreting experimental results.

For Benzene, 1-methyl-4-(1-propynyl)-, computational studies have been performed to understand its vibrational properties. Anharmonic quantum chemical computations have been used to analyze its IR spectrum, particularly in the context of astronomical observations of polycyclic aromatic hydrocarbons (PAHs). nih.gov These calculations helped to identify and assign numerous peaks in the experimental high-resolution gas-phase IR absorption spectrum. nih.gov The study highlighted the complexity of C-H stretching vibrations, with contributions from the aliphatic methyl group, the aromatic ring, and the ethynyl (B1212043) group. nih.gov

The optimized geometry and harmonic frequencies of 4-ethynyltoluene can be computed using DFT methods such as B3LYP with an appropriate basis set. nih.govuib.no From these calculations, vibrational line shapes can be generated to simulate the spectrum. uib.no It was noted, however, that the shallow potential barrier for the rotation of the methyl group in 4-ethynyltoluene presents a challenge for computations aiming for a complete quadratic force field (QFF), which can lead to unphysical anharmonicities for this specific mode. nih.gov

| Computational Method | Focus of Study | Key Finding | Reference |

|---|---|---|---|

| Anharmonic quantum chemical computations | Analysis of astronomical PAH emission | Computed anharmonic transitions show excellent agreement with experimental gas-phase IR spectra. | nih.gov |

| DFT (B3LYP/TZP) | Calculation of vibrational profiles for C1s photoelectron spectroscopy | Vibrational profiles can be calculated to aid in the interpretation of high-resolution spectra. | uib.no |

| DFT | General vibrational analysis | The shallow barrier to methyl rotation can complicate the calculation of a full quadratic force field. | nih.gov |

Polymerization and Material Science Perspectives of Benzene, 1 Methyl 4 1 Propynyl

Homo-polymerization Studies

Development of Catalytic Systems for Alkyne Polymerization

The synthesis of polyacetylenes is typically achieved through the use of transition metal catalysts. mdpi.com Both early (such as niobium, tantalum, molybdenum, and tungsten) and late (including iron, ruthenium, palladium, and rhodium) transition metal complexes have been successfully employed for the polymerization of monosubstituted acetylenes. mdpi.com Modern catalytic systems, particularly those based on rhodium(I) complexes, have shown high reactivity and excellent functional group tolerance, which is crucial for polymerizing a wide range of substituted acetylenes. mdpi.com These catalysts often lead to living polymerization, allowing for precise control over the polymer's molecular weight and structure. mdpi.com

For the polymerization of related olefinic monomers like propylene, Ziegler-Natta and metallocene catalysts are the industry standard, enabling control over the stereochemistry of the resulting polymer. researchgate.netbohrium.com However, the applicability and efficacy of these specific catalyst systems for the polymerization of Benzene (B151609), 1-methyl-4-(1-propynyl)- have not been documented in the available literature.

Investigation of Polymer Structure and Topology

The structure and topology of polymers derived from substituted acetylenes are highly dependent on the catalyst and polymerization conditions used. The resulting polymers can exhibit various microstructures, including cis- and trans-isomers of the polyene backbone. For instance, certain rhodium-based catalysts are known to produce helical polyacetylenes, which have potential applications in areas such as chiral separations and circularly polarized luminescence. mdpi.com The specific structure and topology of poly(1-methyl-4-(1-propynyl)benzene) would require experimental characterization, which is not currently reported.

Co-polymerization Applications

Integration into Advanced Polymer Architectures

Co-polymerization is a versatile method for tailoring the properties of polymers. By incorporating different monomers into a polymer chain, researchers can create materials with a wide range of functionalities. The co-polymerization of substituted acetylenes with other monomers can lead to the development of advanced polymer architectures, such as block and graft copolymers. However, specific studies detailing the integration of Benzene, 1-methyl-4-(1-propynyl)- into such architectures are absent from the reviewed literature. General strategies for creating block copolymers often involve living polymerization techniques, where different monomers are added sequentially. rsc.org

Synthesis and Characterization of Functional Copolymers

The synthesis of functional copolymers often involves the co-polymerization of a primary monomer with a functional co-monomer. This approach allows for the introduction of specific chemical groups that can impart desired properties to the final material, such as improved solubility, reactivity for post-polymerization modification, or specific optical or electronic characteristics. While the co-polymerization of various functional monomers with styrenic and acrylic monomers is well-established, mdpi.comresearchgate.net there is no available data on the synthesis and characterization of functional copolymers specifically involving Benzene, 1-methyl-4-(1-propynyl)-.

Exploration in Advanced Materials Research

Polymers derived from substituted acetylenes, known as poly(arylpropyne)s, are investigated for a variety of advanced material applications. Their conjugated backbone can impart electrical conductivity, making them candidates for use in organic electronics. bu.edu.eg Furthermore, the introduction of specific functional groups can lead to materials with applications in sensing, membrane technology, and photonics. researchgate.net For example, some substituted polyacetylenes exhibit high gas permeability. researchgate.net Despite the potential of poly(1-methyl-4-(1-propynyl)benzene) in these areas, there is a clear lack of dedicated research to explore and validate these possibilities.

Role as a Monomeric Precursor in Polymer Synthesis

The presence of a propynyl (B12738560) group attached to a toluene (B28343) ring suggests that Benzene, 1-methyl-4-(1-propynyl)- can serve as a valuable monomer for the synthesis of poly(arylalkyne)s. The polymerization of arylalkynes can be achieved through various methods, including transition metal-catalyzed polymerization and thermal polymerization. numberanalytics.com

Transition metal catalysts, particularly those based on rhodium, palladium, and tantalum, have been effectively used for the polymerization of substituted acetylenes. numberanalytics.com For a monomer like Benzene, 1-methyl-4-(1-propynyl)-, a transition metal catalyst could initiate polymerization across the carbon-carbon triple bond. The resulting polymer would feature a conjugated backbone with pendant tolyl groups. The methyl group on the benzene ring may influence the polymer's solubility and processing characteristics.

The general reactivity of internal alkynes in polymerization can be influenced by the steric and electronic nature of the substituents. organic-chemistry.org The methyl group in the para position of the benzene ring is an electron-donating group, which can affect the electron density of the alkyne bond and, consequently, its reactivity towards catalytic centers.

The hypothetical polymerization of Benzene, 1-methyl-4-(1-propynyl)- would lead to the formation of poly(1-methyl-4-(1-propynyl)benzene). The properties of this polymer, such as its thermal stability, conductivity (upon doping), and optical properties, would be of significant interest. Based on related poly(arylalkyne)s, it is anticipated that the polymer would exhibit good thermal stability due to the rigid aromatic backbone.

Table 1: Hypothetical Properties of Poly(1-methyl-4-(1-propynyl)benzene)

| Property | Predicted Value/Characteristic | Rationale |

| Monomer | Benzene, 1-methyl-4-(1-propynyl)- | Aromatic alkyne with a tolyl substituent. |

| Polymer Structure | -[C(CH₃)=C(C₆H₄CH₃)]n- | Polymerization across the propynyl triple bond. |

| Solubility | Potentially soluble in common organic solvents | The presence of the methyl group may enhance solubility compared to unsubstituted poly(phenylacetylene). |

| Thermal Stability | High (Decomposition > 300 °C) | Typical for poly(arylalkyne)s with rigid backbones. bohrium.com |

| Glass Transition Temp. | Moderate to High | Dependent on molecular weight and chain rigidity. |

| Electrical Properties | Insulating in pure form, semiconducting upon doping | Characteristic of conjugated polymers. |

Disclaimer: The data in this table is hypothetical and based on the expected properties of similar poly(arylalkyne)s. Specific experimental data for poly(1-methyl-4-(1-propynyl)benzene) is not currently available.

Potential for Integration into Composite Materials

Polymer composite materials, which consist of a polymer matrix reinforced with a filler, are engineered to exhibit properties superior to those of the individual components. researchgate.net The unique characteristics of polymers derived from Benzene, 1-methyl-4-(1-propynyl)- could make them attractive candidates for use as a matrix material in advanced composites. nanografi.com

The rigid backbone of poly(1-methyl-4-(1-propynyl)benzene) would likely contribute to high modulus and strength in a composite material. Furthermore, the aromatic nature of the polymer suggests good thermal and chemical resistance, which are desirable properties for high-performance applications. bohrium.com

The unreacted propynyl groups, if the polymerization is controlled to leave some functionalities intact, or the aromatic rings themselves, could serve as sites for cross-linking or for interfacial bonding with reinforcing fillers. This could lead to enhanced load transfer between the matrix and the reinforcement, a critical factor for the mechanical performance of composites. nih.gov

Potential reinforcing agents for a poly(1-methyl-4-(1-propynyl)benzene) matrix could include carbon fibers, glass fibers, or nanoparticles. The choice of reinforcement would depend on the desired properties of the final composite material. For instance, carbon fiber reinforcement would be expected to yield a composite with a high strength-to-weight ratio and electrical conductivity, making it suitable for aerospace or automotive applications. youtube.comnih.gov

Table 2: Potential Applications of Poly(1-methyl-4-(1-propynyl)benzene) Based Composites

| Application Area | Reinforcement | Key Composite Property | Rationale |

| Aerospace Components | Carbon Fiber | High Strength-to-Weight Ratio, Thermal Stability | The lightweight and rigid nature of the polymer matrix combined with the strength of carbon fibers. youtube.com |

| Automotive Parts | Glass Fiber | Good Mechanical Strength, Cost-Effectiveness | Offers a balance of performance and cost for structural and semi-structural components. youtube.com |

| Electronic Encapsulants | Silica Nanoparticles | Low Dielectric Constant, Thermal Management | The aromatic polymer matrix may possess a low dielectric constant, and fillers can enhance thermal conductivity. |

| Ablative Materials | Ceramic Fibers | High-Temperature Resistance, Char Formation | The high aromatic content of the polymer would likely lead to significant char formation upon heating, providing ablative protection. |

Disclaimer: The applications and properties listed in this table are speculative and based on the projected characteristics of composites derived from a hypothetical poly(1-methyl-4-(1-propynyl)benzene) matrix. Further research and development would be required to validate these potentials.

Environmental Photochemistry and Degradation Pathways of Benzene, 1 Methyl 4 1 Propynyl

Atmospheric Chemical Reactions

The atmosphere is a primary compartment for the transformation of volatile organic compounds (VOCs) like Benzene (B151609), 1-methyl-4-(1-propynyl)-. Its degradation in the troposphere is expected to be driven by photolytic processes and reactions with key atmospheric oxidants.

Reaction with Atmospheric Oxidants (e.g., Hydroxyl Radicals, Ozone)

The primary daytime degradation pathway for most VOCs in the atmosphere is reaction with the hydroxyl radical (•OH). oberlin.edunih.gov For Benzene, 1-methyl-4-(1-propynyl)-, this reaction can occur at three sites: the aromatic ring, the methyl group, and the propynyl (B12738560) group.

Reaction with Hydroxyl Radicals (•OH): The •OH radical can add to the aromatic ring or abstract a hydrogen atom from the methyl or propynyl groups. The addition to the aromatic ring is typically the dominant pathway for simple alkylbenzenes. acs.org This reaction leads to the formation of a hydroxycyclohexadienyl-type radical, which can then react with oxygen to form phenolic compounds (cresols in the case of toluene) and other ring-opened products. researchgate.net Hydrogen abstraction from the methyl group would lead to the formation of a benzyl-type radical, which can also be oxidized further. The propynyl group, with its triple bond, is also susceptible to •OH addition, which is the primary step in the oxidation of alkynes. oberlin.eduacs.org This reaction would lead to the formation of various oxygenated products.

Reaction with Ozone (O₃): Ozone is another important atmospheric oxidant, particularly for compounds containing carbon-carbon double or triple bonds. The reaction of ozone with the aromatic ring of Benzene, 1-methyl-4-(1-propynyl)- is expected to be slow. nih.gov However, the propynyl group is susceptible to attack by ozone. The rate constants for the reaction of ozone with alkynes are generally lower than those for alkenes but can still be a significant removal process. copernicus.org This reaction would lead to the formation of ozonides, which can subsequently decompose to form a variety of carbonyl compounds and carboxylic acids.

Reaction with Nitrate (B79036) Radicals (NO₃): During nighttime, in the absence of sunlight, the nitrate radical (NO₃) can become a significant oxidant for certain VOCs. Aromatic hydrocarbons can react with NO₃, and the presence of alkyl and alkyne substituents may influence the reaction rate. nih.gov

Table 1: Estimated Atmospheric Reaction Rate Constants and Lifetimes for Benzene, 1-methyl-4-(1-propynyl)- and Related Compounds

| Compound | Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |

| Benzene | •OH | 1.2 x 10⁻¹² | ~9.6 days |

| Toluene (B28343) | •OH | 5.63 x 10⁻¹² | ~2.1 days |

| Acetylene (B1199291) | •OH | 7.8 x 10⁻¹³ | ~14.8 days |

| Propyne (B1212725) | •OH | 2.0 x 10⁻¹¹ | ~13.9 hours |

| Benzene, 1-methyl-4-(1-propynyl)- | •OH | Not available | Estimated to be on the order of hours to days |

| Benzene | O₃ | < 1 x 10⁻²⁰ | > 1 year |

| Toluene | O₃ | 1.1 x 10⁻²⁰ | > 1 year |

| Acetylene | O₃ | 1.2 x 10⁻²⁰ | > 1 year |

| Propyne | O₃ | 1.1 x 10⁻¹⁹ | ~105 days |

| Benzene, 1-methyl-4-(1-propynyl)- | O₃ | Not available | Likely shorter than for toluene due to the propynyl group |

Note: Lifetimes are calculated based on average global atmospheric concentrations of •OH (1 x 10⁶ molecules cm⁻³) and O₃ (7 x 10¹¹ molecules cm⁻³). These are estimates and can vary significantly with location and time.

Aquatic and Soil Degradation Mechanisms

When released into aquatic or soil environments, Benzene, 1-methyl-4-(1-propynyl)- can undergo both biological and non-biological degradation processes.

Biodegradation Pathways by Microbial Communities

Biodegradation is a major process for the removal of aromatic hydrocarbons from the environment. wikipedia.orgnih.gov Numerous microorganisms, particularly bacteria and fungi, have been shown to degrade compounds like benzene and toluene. nih.govresearchgate.netunesp.brnih.govnih.govnih.gov

The biodegradation of Benzene, 1-methyl-4-(1-propynyl)- would likely be initiated by microbial enzymes that attack the aromatic ring or the side chains. A common pathway for the aerobic degradation of aromatic hydrocarbons involves the action of dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. nih.govasm.org This is then further metabolized through ring cleavage pathways, ultimately leading to mineralization (conversion to CO₂ and water). For example, Pseudomonas putida F1 degrades toluene via a cis-toluene dihydrodiol to 3-methylcatechol, which is then subject to meta-cleavage. nih.govasm.org

The methyl group can also be a site of initial attack through oxidation by monooxygenase enzymes to form an alcohol, which is then further oxidized to an aldehyde and a carboxylic acid. researchgate.net The propynyl group, being an unsaturated side chain, could also be a target for microbial enzymes, potentially undergoing hydration or oxidation reactions.

The rate and extent of biodegradation will depend on various environmental factors, including the presence of suitable microbial populations, oxygen availability, nutrient levels, temperature, and pH. nih.govnih.gov Under anaerobic conditions, the degradation of aromatic hydrocarbons is also possible, though typically slower, and involves different enzymatic pathways. nih.gov

Abiotic Transformations (e.g., Hydrolysis)

Abiotic transformations, other than photochemical reactions, can also contribute to the degradation of Benzene, 1-methyl-4-(1-propynyl)- in soil and water.

Hydrolysis: Hydrolysis is the cleavage of a chemical bond by the addition of water. For Benzene, 1-methyl-4-(1-propynyl)-, the aromatic ring and the methyl group are generally resistant to hydrolysis under typical environmental conditions. quora.comcdnsciencepub.com The triple bond of the propynyl group could potentially undergo hydration, but this reaction is generally slow for alkynes in the absence of a catalyst. wikipedia.org Therefore, hydrolysis is not expected to be a major degradation pathway for this compound in the environment.

Oxidation: Abiotic oxidation can occur in soils and sediments through reactions with metal oxides (e.g., manganese and iron oxides) and other soil components. tandfonline.com These processes can be significant for some polycyclic aromatic hydrocarbons (PAHs) and could potentially contribute to the transformation of Benzene, 1-methyl-4-(1-propynyl)-. The rate of such reactions depends on the properties of the compound and the soil matrix. tandfonline.com

Environmental Fate and Transport Modeling

Due to the limited experimental data on Benzene, 1-methyl-4-(1-propynyl)-, environmental fate and transport models are valuable tools for predicting its distribution and persistence in the environment. These models use the physicochemical properties of the compound (e.g., vapor pressure, water solubility, octanol-water partition coefficient) and environmental parameters to estimate its partitioning between air, water, soil, and sediment.

The structure of Benzene, 1-methyl-4-(1-propynyl)- suggests it will be a relatively volatile compound with low to moderate water solubility, similar to other alkylated benzenes. wikipedia.org Its octanol-water partition coefficient (Kow) is likely to be in a range that indicates a tendency to partition to organic matter in soil and sediment, as well as to bioaccumulate in organisms.

Modeling would likely predict that if released to the atmosphere, the compound would primarily undergo degradation by reaction with hydroxyl radicals. If released to water or soil, it would partition between the aqueous phase, soil/sediment organic matter, and the atmosphere (via volatilization). Biodegradation would be a key process determining its persistence in these compartments.

Assessment of Environmental Distribution and Persistence

The environmental distribution and persistence of a chemical compound are governed by its physical and chemical properties, such as vapor pressure, water solubility, and its susceptibility to various degradation processes. For Benzene, 1-methyl-4-(1-propynyl)-, a comprehensive understanding of its environmental fate is derived from estimated physicochemical properties and by drawing comparisons with structurally similar compounds, such as toluene and other substituted alkynes.